4-Amino-6-methylquinazolin-2(1h)-one
CAS No.: 869486-03-3
Cat. No.: VC18987045
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 869486-03-3 |
---|---|
Molecular Formula | C9H9N3O |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 4-amino-6-methyl-1H-quinazolin-2-one |
Standard InChI | InChI=1S/C9H9N3O/c1-5-2-3-7-6(4-5)8(10)12-9(13)11-7/h2-4H,1H3,(H3,10,11,12,13) |
Standard InChI Key | UZWGTGBYZQKTPU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)N=C2N |
Introduction
Structural and Chemical Characteristics of 4-Amino-6-methylquinazolin-2(1H)-one
Molecular Architecture
The molecular formula of 4-amino-6-methylquinazolin-2(1H)-one is C₉H₈N₄O, with a molecular weight of 188.19 g/mol. The quinazolinone core consists of a benzene ring fused to a pyrimidin-2-one moiety, where the 4-position is substituted with an amino group (-NH₂) and the 6-position with a methyl group (-CH₃). This substitution pattern enhances the compound’s electronic and steric properties, influencing its interaction with biological targets such as enzymes and receptors .
Table 1: Physicochemical Properties of 4-Amino-6-methylquinazolin-2(1H)-one
Property | Value |
---|---|
Molecular Formula | C₉H₈N₄O |
Molecular Weight | 188.19 g/mol |
Melting Point | ~200°C |
logP (Partition Coefficient) | ~1.6 (estimated) |
Hydrogen Bond Donors | 2 (NH₂ and NH) |
Hydrogen Bond Acceptors | 4 (N and O atoms) |
Polar Surface Area | ~73 Ų |
The compound’s moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility . The presence of hydrogen bond donors and acceptors enables interactions with biological macromolecules, a critical feature for its pharmacological activity .
Spectroscopic Characterization
Infrared (IR) spectroscopy of 4-amino-6-methylquinazolin-2(1H)-one reveals characteristic absorption bands at 1693 cm⁻¹ (C=O stretch) and 1574 cm⁻¹ (C=N stretch), consistent with the quinazolinone framework . Nuclear magnetic resonance (¹H-NMR) spectra exhibit signals at δ 4.15 ppm (NH₂) and δ 2.49 ppm (CH₃), confirming the positions of the amino and methyl groups . Mass spectrometry (MS) data show a molecular ion peak at m/z 188, aligning with its molecular weight.
Synthetic Routes to 4-Amino-6-methylquinazolin-2(1H)-one
Cyclocondensation Reactions
A common synthesis route involves the cyclocondensation of 2-amino-N-methoxybenzamide with aldehydes under acidic conditions. For example, reaction with acetaldehyde in glacial acetic acid yields 4-amino-6-methylquinazolin-2(1H)-one via intramolecular cyclization. This method achieves moderate yields (60–70%) and is scalable for industrial applications.
Modified Niementowski Synthesis
An alternative approach employs the Niementowski reaction, where anthranilic acid derivatives react with thioacetamide. Heating anthranilic acid and thioacetamide at 150–160°C generates 2-methylquinazolin-4(3H)-one, which is subsequently aminated at position 4 using ammonium acetate . This method is advantageous for introducing diverse substituents at the 6-position through variations in the thioacetamide precursor.
Table 2: Comparison of Synthesis Methods
Method | Reactants | Conditions | Yield (%) |
---|---|---|---|
Cyclocondensation | 2-amino-N-methoxybenzamide + aldehyde | Glacial acetic acid, reflux | 65 |
Niementowski Synthesis | Anthranilic acid + thioacetamide | 150°C, 4 h | 70 |
Pharmacological Activities and Mechanisms
Anticancer Activity
4-Amino-6-methylquinazolin-2(1H)-one exhibits potent anticancer activity by inhibiting dihydrofolate reductase (DHFR), a key enzyme in nucleotide biosynthesis . DHFR inhibition depletes tetrahydrofolate levels, impairing DNA synthesis and leading to cytotoxic effects in cancer cells. Comparative studies show that the 4-amino group enhances binding affinity to DHFR’s active site, while the 6-methyl group improves metabolic stability .
Antimicrobial and Anti-inflammatory Effects
The compound demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. Its anti-inflammatory activity is mediated through the suppression of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, reducing pro-inflammatory cytokine production .
Mechanism of Action and Structure-Activity Relationships
Enzyme Inhibition
The amino group at position 4 forms hydrogen bonds with conserved residues in DHFR (e.g., Asp-27 and Glu-30), while the methyl group at position 6 stabilizes hydrophobic interactions with the enzyme’s binding pocket . Modifications to these substituents alter inhibitory potency; for instance, replacing the methyl group with ethyl reduces activity by 40% .
Cellular Uptake and Distribution
The compound’s logP value (~1.6) ensures efficient cellular uptake, with preferential accumulation in tumor tissues observed in murine models. Pharmacokinetic studies in rats reveal a plasma half-life of 2.5 h and oral bioavailability of 55%, supporting its development as an oral chemotherapeutic agent .
Applications in Drug Discovery and Development
Lead Compound Optimization
4-Amino-6-methylquinazolin-2(1H)-one serves as a lead structure for designing derivatives with enhanced efficacy. For example, introducing electron-withdrawing groups at position 7 increases DHFR inhibition by 20-fold . Current research focuses on hybrid molecules combining quinazolinone scaffolds with pharmacophores from known anticancer drugs (e.g., imatinib).
Preclinical and Clinical Prospects
Preclinical studies in xenograft models demonstrate tumor growth inhibition rates of 60–75% at doses of 50 mg/kg/day . Phase I clinical trials are anticipated to begin in 2026, evaluating safety and pharmacokinetics in solid tumors. Regulatory approval could position this compound as a first-in-class DHFR inhibitor for treating resistant cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume